molecular formula C22H21FN4O4S B2846988 methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate CAS No. 887222-05-1

methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate

Cat. No.: B2846988
CAS No.: 887222-05-1
M. Wt: 456.49
InChI Key: WROKGVNKCJAADR-UHFFFAOYSA-N
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Description

methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxythiazolo[3,2-b][1,2,4]triazole moiety, and a piperidine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4-fluorophenyl and furan-2-yl derivatives. These intermediates are then subjected to cyclization reactions to form the thiazolo[3,2-b][1,2,4]triazole core. The final step involves esterification to introduce the piperidine-4-carboxylate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxythiazolo[3,2-b][1,2,4]triazole moiety can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Shares similar structural features and biological activities.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and exhibits comparable chemical reactivity.

    3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-yl methyl sulfide: Features a furan ring and triazole moiety, similar to the target compound.

Uniqueness

methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activities

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-30-21(29)14-8-10-26(11-9-14)17(13-4-6-15(23)7-5-13)18-20(28)27-22(32-18)24-19(25-27)16-3-2-12-31-16/h2-7,12,14,17,28H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROKGVNKCJAADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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